2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol
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Overview
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is a chemical compound with the molecular formula C9H14BrNO2S and a molecular weight of 280.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a brominated thiophene ring attached to an amino alcohol backbone.
Preparation Methods
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol involves several steps. One common method includes the reaction of 5-bromothiophene-2-carbaldehyde with methylamine to form an intermediate, which is then reduced to yield the final product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino alcohol backbone allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol can be compared with similar compounds such as:
(5-Bromothiophen-2-yl)methylamine: This compound has a similar structure but lacks the diol functionality, making it less versatile in certain reactions.
2-Amino-2-methyl-1,3-propanediol: This compound has a similar backbone but lacks the brominated thiophene ring, resulting in different chemical properties and applications.
The unique combination of the brominated thiophene ring and the amino alcohol backbone in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14BrNO2S |
---|---|
Molecular Weight |
280.18 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-7-2-3-8(10)14-7/h2-3,11-13H,4-6H2,1H3 |
InChI Key |
RAHDTIFEDSXHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
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